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Compound of Interest

Compound Name: DS44960156

Cat. No.: B2550576 Get Quote

This guide provides a detailed overview of the selective MTHFD2 inhibitor, DS44960156,

intended for researchers, scientists, and drug development professionals. The document

outlines its core physicochemical and pharmacological properties, the experimental

methodologies used for its characterization, and its mechanism of action within relevant

biological pathways.

Core Properties of DS44960156
DS44960156 is a novel, isozyme-selective small molecule inhibitor of

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme implicated in

cancer metabolism.[1][2] It was developed from a hit compound identified through high-

throughput screening (HTS) and subsequently optimized using structure-based drug design

(SBDD).[1][3] The molecule features a distinctive tricyclic coumarin scaffold.[1]

The following table summarizes the key quantitative properties of DS44960156.
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Property Value Notes

Molecular Weight
< 400 g/mol (Specifically 349

g/mol )

Considered a favorable

starting point for further

optimization.

IC50 (MTHFD2) 1.6 µM

Represents the half-maximal

inhibitory concentration against

MTHFD2.

IC50 (MTHFD1) > 30 µM

Demonstrates >18-fold

selectivity for MTHFD2 over its

isoform MTHFD1.

Ligand Efficiency (LE) 0.31

A measure of the binding

energy per heavy atom,

indicating a good binder for

further optimization.

Storage Conditions
-80°C for 6 months; -20°C for 1

month

Recommended storage for

stock solutions to maintain

stability.

Mechanism of Action and Biological Pathway
DS44960156 exerts its effect by inhibiting MTHFD2, a crucial enzyme in the mitochondrial one-

carbon (1C) metabolic pathway. This pathway is responsible for generating one-carbon units

required for the de novo synthesis of purines and thymidine, which are essential for DNA

replication and cell proliferation. In many cancer types, MTHFD2 is significantly upregulated to

meet the high metabolic demands of rapid cell growth, while its expression is low in most

normal adult tissues. By selectively inhibiting MTHFD2, DS44960156 disrupts the supply of

one-carbon units, thereby impeding cancer cell proliferation.
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Mitochondrial One-Carbon Metabolism and Inhibition by DS44960156
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Caption: Inhibition of the MTHFD2 enzyme by DS44960156 in the mitochondrial 1C pathway.

Experimental Protocols
The characterization and development of DS44960156 involved several key experimental

methodologies.

The discovery of DS44960156 followed a structured workflow, beginning with a broad

screening campaign and progressing to targeted molecular refinement.
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DS44960156 Discovery Workflow
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Caption: The workflow from initial screening to the development of DS44960156.

A thermal shift assay, also known as differential scanning fluorimetry (DSF), was employed for

the initial high-throughput screening to identify compounds that bind to and stabilize the

MTHFD2 protein.

Principle: This assay measures the change in the thermal denaturation temperature (melting

temperature, Tₘ) of a protein upon ligand binding. A ligand that binds to a protein will

typically increase its thermal stability, resulting in a higher Tₘ.
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Methodology:

The MTHFD2 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to

exposed hydrophobic regions of the unfolded protein.

The protein-dye mixture is aliquoted into a 96-well plate, with different potential inhibitor

compounds added to each well.

The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as

the temperature increases.

As the protein unfolds, the dye binds, causing a sharp increase in fluorescence. The

midpoint of this transition is the Tₘ.

A "thermal shift" (ΔTₘ) is calculated by comparing the Tₘ of the protein with and without

the compound. A significant positive shift indicates binding.

To determine the inhibitory potency (IC50) of DS44960156, a biochemical enzymatic assay

was used.

Principle: The assay measures the rate of the enzymatic reaction catalyzed by MTHFD2 in

the presence of varying concentrations of the inhibitor. The MTHFD2-mediated reaction

involves the conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate,

coupled with the reduction of NAD⁺ to NADH.

Methodology:

The reaction is initiated by adding MTHFD2 to a reaction mixture containing the substrates

(5,10-methylenetetrahydrofolate and NAD⁺) and varying concentrations of DS44960156.

The production of NADH is monitored over time, typically by measuring the increase in

absorbance at 340 nm or through a coupled fluorescence reaction.

The initial reaction rates are plotted against the inhibitor concentration.

The IC50 value is determined by fitting the data to a dose-response curve, representing

the concentration of DS44960156 required to inhibit 50% of MTHFD2's enzymatic activity.
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To understand the binding mode of DS44960156 and to guide the structure-based drug design

process, X-ray crystallography was used to solve the structure of MTHFD2 in complex with the

inhibitor.

Principle: This technique provides a high-resolution, three-dimensional model of the protein-

ligand complex by analyzing the diffraction pattern of X-rays passing through a crystal of the

complex.

Methodology:

Crystallization: The purified MTHFD2 protein is co-crystallized with DS44960156. This

involves screening various conditions (e.g., pH, precipitants, temperature) to find those

that promote the formation of well-ordered crystals.

Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam.

The diffracted X-rays are recorded by a detector.

Structure Determination: The diffraction pattern is processed to determine the electron

density map of the crystal.

Model Building and Refinement: A molecular model of the MTHFD2-DS44960156 complex

is built into the electron density map and refined to best fit the experimental data, revealing

the precise atomic interactions between the inhibitor and the enzyme's active site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of DS44960156]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2550576#physicochemical-properties-of-
ds44960156]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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